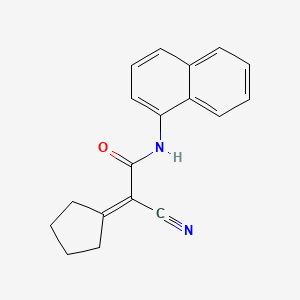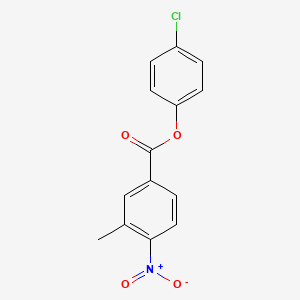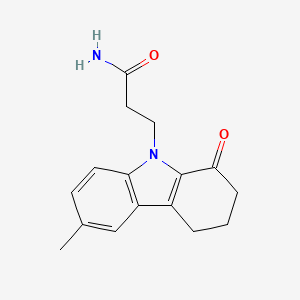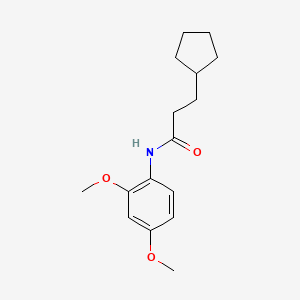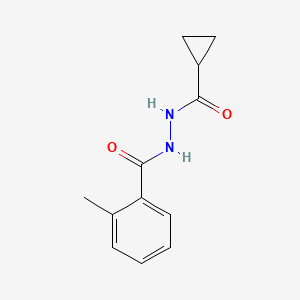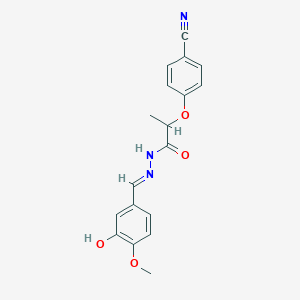
2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide, also known as CHMPH, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This molecule has been synthesized and studied extensively in recent years, and its unique chemical structure has shown promising results in various scientific applications.
Mecanismo De Acción
The mechanism of action of 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide involves its ability to bind to specific proteins and enzymes in the body, which leads to the inhibition of various cellular processes. Specifically, 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has been shown to bind to the enzyme caspase-3, which plays a critical role in the process of apoptosis. By inhibiting caspase-3, 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has been shown to have a variety of biochemical and physiological effects on the body. In addition to its anti-inflammatory and anti-cancer properties, 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide in lab experiments is its ability to induce apoptosis in cancer cells, making it a valuable tool for cancer research. Additionally, 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide is its limited solubility in water, which can make it difficult to work with in certain lab settings.
Direcciones Futuras
There are several potential future directions for research involving 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide. One area of interest is the development of new cancer therapies based on 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide. Additionally, further research is needed to fully understand the molecular mechanisms of 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide and its potential applications in the treatment of other diseases such as neurodegenerative disorders and inflammatory diseases. Finally, there is a need for the development of new synthetic methods for 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide, which could lead to more efficient and cost-effective production of this valuable compound.
Métodos De Síntesis
The synthesis of 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide involves a series of chemical reactions that require specific reagents and conditions. The most common method of synthesizing 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide involves the reaction of 4-cyanophenol with 3-hydroxy-4-methoxybenzaldehyde in the presence of a catalyst, followed by the addition of propanohydrazide and subsequent purification steps.
Aplicaciones Científicas De Investigación
2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has been the focus of numerous scientific studies due to its potential therapeutic properties. One of the most promising applications of 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide is in the field of cancer research. Studies have shown that 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has the ability to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 2-(4-cyanophenoxy)-N'-(3-hydroxy-4-methoxybenzylidene)propanohydrazide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
2-(4-cyanophenoxy)-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(25-15-6-3-13(10-19)4-7-15)18(23)21-20-11-14-5-8-17(24-2)16(22)9-14/h3-9,11-12,22H,1-2H3,(H,21,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEANSJLVYBOAH-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC)O)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC)O)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

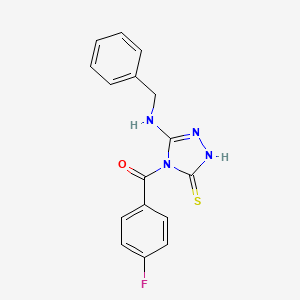
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5747149.png)
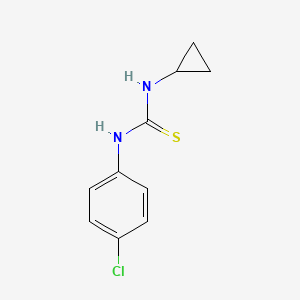
![N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5747156.png)
![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B5747161.png)
![4-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5747175.png)
![1-{3-[(4-bromobenzyl)oxy]phenyl}ethanone](/img/structure/B5747179.png)

